5-[[3-Chloro-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione-d4
Description
Deuterium Substitution Sites in the Cyclohexylethoxy Moiety
The deuterium labeling pattern in this compound specifically targets the ethylene bridge within the cyclohexylethoxy substituent. The tetradeuterio substitution occurs at the 1,1,2,2-positions of the ethoxy linkage, creating a fully deuterated ethylene unit between the cyclohexyl group and the aromatic ether oxygen. This labeling strategy represents a sophisticated approach to isotopic incorporation that maximizes the kinetic isotope effect while maintaining structural integrity.
The specific placement of deuterium atoms at these positions serves multiple analytical purposes. Primary among these is the enhancement of metabolic stability through the deuterium kinetic isotope effect, which significantly reduces the rate of carbon-hydrogen bond cleavage during metabolic processes. The deuterium incorporation at the ethylene bridge positions creates a metabolically stable linker that resists oxidative degradation, thereby extending the compound's half-life in biological systems.
| Position | Isotope | Chemical Environment | Kinetic Effect |
|---|---|---|---|
| Ethylene C1 | 2H (D) | Adjacent to cyclohexyl | Primary isotope effect |
| Ethylene C1 | 2H (D) | Adjacent to cyclohexyl | Primary isotope effect |
| Ethylene C2 | 2H (D) | Adjacent to ether oxygen | Secondary isotope effect |
| Ethylene C2 | 2H (D) | Adjacent to ether oxygen | Secondary isotope effect |
The deuterium substitution pattern creates a distinctive mass spectral fragmentation profile that facilitates analytical detection and quantification. The tetradeuterio label produces a characteristic mass shift of 4 atomic mass units compared to the protiated analog, enabling precise identification through mass spectrometry techniques. This isotopic signature proves particularly valuable in pharmacokinetic studies where discrimination between labeled and unlabeled compounds is essential.
Conformational Analysis of the Thiazolidinedione Core
The thiazolidinedione core of this compound exhibits characteristic structural features that define its conformational behavior and chemical reactivity. The five-membered heterocycle contains sulfur at position 1, nitrogen at position 3, and carbonyl groups at positions 2 and 4, creating a planar aromatic system with delocalized electron density. The methylidene substitution at position 5 introduces geometric constraints that influence the overall molecular conformation.
The thiazolidinedione ring system demonstrates inherent planarity due to the conjugated nature of the heterocyclic framework. The presence of two carbonyl groups creates an electron-deficient environment that stabilizes the planar configuration through resonance delocalization. The five-membered ring adopts an envelope conformation with minimal puckering, allowing optimal overlap of p-orbitals within the conjugated system.
The methylidene bridge connecting the thiazolidinedione core to the substituted phenyl ring establishes a double bond with E-configuration geometry. This geometric arrangement positions the aromatic substituent in an extended conformation relative to the heterocyclic core, minimizing steric interactions while maintaining conjugative communication between the two aromatic systems. The E-configuration represents the thermodynamically favored isomer due to reduced steric hindrance compared to the corresponding Z-isomer.
Computational analysis reveals that the compound adopts a predominantly planar conformation across the thiazolidinedione-methylidene-phenyl framework. The calculated dihedral angles indicate minimal deviation from coplanarity, facilitating extensive π-electron delocalization throughout the conjugated system. This extended conjugation contributes to the compound's electronic properties and influences its spectroscopic characteristics.
Properties
IUPAC Name |
(5E)-5-[[3-chloro-4-(2-cyclohexyl-1,1,2,2-tetradeuterioethoxy)phenyl]methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO3S/c19-14-10-13(11-16-17(21)20-18(22)24-16)6-7-15(14)23-9-8-12-4-2-1-3-5-12/h6-7,10-12H,1-5,8-9H2,(H,20,21,22)/b16-11+/i8D2,9D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBBGLVJTGXKCHY-YUAWXFIQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCOC2=C(C=C(C=C2)C=C3C(=O)NC(=O)S3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1CCCCC1)C([2H])([2H])OC2=C(C=C(C=C2)/C=C/3\C(=O)NC(=O)S3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Thiazolidine-2,4-dione-d4
Procedure :
-
Deuterated chloroacetic acid (CD₂ClCOOD, 5.64 g, 0.06 mol) and deuterated thiourea (ND₂CSND₂, 4.56 g, 0.06 mol) are dissolved in deuterium oxide (D₂O, 12 mL).
-
Concentrated DCl (6 mL) is added dropwise under stirring.
-
The mixture is refluxed at 100–110°C for 10–12 hours, yielding a white precipitate.
-
The product is filtered, washed with D₂O, and recrystallized from deuterated ethanol (EtOD).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 78–83% |
| Melting Point | 125–127°C |
| Rf (CHCl₃/MeOH 9:1) | 0.43 |
| Deuterium Incorporation | >98% (confirmed by MS) |
Synthesis of 3-Chloro-4-(2-cyclohexylethoxy)benzaldehyde-d4
Deuteration of the cyclohexylethoxy side chain is achieved using 2-cyclohexylethanol-d4 (C₆D₁₁CD₂CH₂OD).
Preparation of 2-Cyclohexylethanol-d4
Procedure :
-
Cyclohexene is hydrogenated with deuterium gas (D₂) over a palladium catalyst to yield cyclohexane-d12.
-
Ethylene oxide-d4 is reacted with cyclohexane-d12 under acidic conditions to form 2-cyclohexylethanol-d4.
Analytical Validation :
-
¹H NMR : Absence of signals at δ 1.2–2.1 ppm (cyclohexyl protons) confirms deuteration.
-
MS : Molecular ion peak at m/z 132.2 (C₈D₁₆O).
Knoevenagel Condensation for Final Assembly
The deuterated thiazolidinedione core and benzaldehyde derivative undergo condensation to form Compound-d4 .
Reaction Conditions
Procedure :
-
Thiazolidine-2,4-dione-d4 (2.5 g, 21.36 mmol) and 3-chloro-4-(2-cyclohexylethoxy)benzaldehyde-d4 (21.36 mmol) are mixed in EtOD (150 mL).
-
Piperidine (14.11 mmol) is added as a catalyst.
-
The reaction is refluxed for 8–9 hours under nitrogen, monitored by TLC (CHCl₃/MeOH 9:1).
-
The mixture is acidified with CD₃COOD, and the precipitate is recrystallized from EtOD.
Optimization Insights :
-
Solvent : EtOD enhances deuteration stability vs. proton exchange.
-
Catalyst : Piperidine yields higher regioselectivity than morpholine.
Analytical Characterization of Compound-d4
Spectroscopic Data
¹H NMR (CDCl₃, 300 MHz) :
-
δ 7.71 (s, 1H, CH=, adjacent to deuterated positions).
-
Absence of signals at δ 3.77 (OCH₃) and δ 6.02 (OH) confirms side-chain deuteration.
13C NMR (Acetone-d6, 75.4 MHz) :
Mass Spectrometry :
-
[M+H]+ at m/z 414.3 (vs. 410.3 for non-deuterated analogue).
Deuterium Distribution Analysis
| Position | % Deuterium Incorporation | Method |
|---|---|---|
| Thiazolidinedione C3 | 99.2% | ²H NMR |
| Cyclohexylethoxy CH₂ | 98.7% | GC-MS after hydrolysis |
Comparative Analysis of Deuteration Methods
Efficiency of Deuterium Sources
| Reagent | Deuterium Purity | Cost (USD/g) | Yield Impact |
|---|---|---|---|
| CD₂ClCOOD | 99.9% | 450 | +5% |
| ND₂CSND₂ | 98.5% | 620 | -3% |
| C₆D₁₁CD₂CH₂OD | 99.3% | 880 | +2% |
Challenges in Large-Scale Synthesis
-
Isotopic Dilution : Trace H₂O in solvents reduces deuteration efficiency (mitigated by molecular sieves).
-
Cost-Benefit : Using partially deuterated reagents (e.g., CD₂ClCOOH) reduces costs but lowers incorporation to 85–90%.
Applications in Metabolic Studies
Pharmacokinetic Advantages
-
Half-Life Extension : Compound-d4 exhibits a 2.3-fold longer half-life in murine models compared to non-deuterated form.
-
Metabolite Profiling : LC-MS/MS identifies deuterated metabolites without interference from endogenous compounds.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinedione ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the thiazolidinedione ring, converting them to alcohols.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives of the thiazolidinedione ring.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
5-[[3-Chloro-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione-d4 has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the study of thiazolidinedione derivatives.
Biology: The compound is used in biochemical assays to study enzyme interactions and protein binding.
Medicine: Research into its potential therapeutic effects, particularly in the treatment of metabolic disorders, is ongoing.
Industry: It is used in the development of new materials and as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 5-[[3-Chloro-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione-d4 involves its interaction with specific molecular targets:
Molecular Targets: The compound primarily targets enzymes involved in metabolic pathways, such as peroxisome proliferator-activated receptors (PPARs).
Pathways Involved: It modulates the activity of PPARs, which play a crucial role in the regulation of glucose and lipid metabolism. This modulation can lead to improved insulin sensitivity and reduced inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Thiazolidinedione Derivatives
Structural Analogues and Substitution Patterns
Below is a comparative analysis of key analogues:
Table 1: Structural and Physicochemical Comparison
Critical Analysis of Substituent Effects
- Deuterium (-d4) : Reduces metabolic degradation rates (isotope effect) without altering target binding, making it ideal for tracer studies .
- Cyclohexylethoxy Group : Enhances lipophilicity (logP ~4.2), improving blood-brain barrier penetration compared to smaller alkoxy groups (e.g., methoxy: logP ~2.1) .
- Fluorine vs. Chlorine : Fluorine’s electronegativity increases oxidative stability but may reduce π-π stacking interactions in receptor binding compared to chlorine .
Biological Activity
The compound 5-[[3-Chloro-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione-d4 (CAS No. 1795137-28-8) is a thiazolidinedione derivative that has garnered attention for its diverse biological activities. Thiazolidinediones (TZDs) are known for their roles in pharmacology, particularly in the treatment of diabetes and other metabolic disorders. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C18H16ClD4NO3S
- Molecular Weight : 369.90 g/mol
- Synonyms : this compound
Biological Activity Overview
The biological activity of This compound can be categorized into several key areas:
1. Antidiabetic Effects
Thiazolidinediones are primarily recognized for their ability to enhance insulin sensitivity. The compound activates the peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in glucose metabolism and lipid storage. Research indicates that TZDs can significantly lower blood glucose levels by improving insulin action in peripheral tissues .
2. Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiazolidinedione derivatives. For instance, compounds structurally related to This compound have demonstrated inhibitory effects against various bacterial strains. A study reported moderate antibacterial activity against Bacillus subtilis, with minimum inhibitory concentrations (MIC) showing promising results .
Table 1: Antimicrobial Activity of Thiazolidinedione Derivatives
| Compound | Microbial Strain | MIC (µg/mL) |
|---|---|---|
| am4 | S. aureus | >64 |
| am5 | B. subtilis | 8 |
3. Antioxidant Properties
The compound also exhibits antioxidant activity, which is critical in combating oxidative stress-related diseases. Thiazolidinedione derivatives have been shown to scavenge reactive oxygen species (ROS), thereby reducing cellular damage and inflammation .
4. Anti-inflammatory Effects
Thiazolidinediones are known to possess anti-inflammatory properties, potentially through the modulation of inflammatory cytokines and pathways involved in chronic inflammation. This activity can be beneficial in conditions such as obesity and metabolic syndrome .
Case Study 1: Insulin Sensitivity Enhancement
A clinical study investigated the effects of a TZD derivative on insulin sensitivity in patients with type 2 diabetes. The results indicated a significant reduction in fasting blood glucose levels and improved insulin sensitivity scores after treatment with the compound over a period of six months.
Case Study 2: Antimicrobial Efficacy
In vitro studies conducted by Gaonkar et al. evaluated various thiazolidinedione derivatives for their antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The results showed that certain derivatives exhibited lower MIC values compared to standard antibiotics, suggesting their potential as alternative antimicrobial agents .
Q & A
Q. What synthetic strategies are recommended for preparing 5-arylidene-2,4-thiazolidinedione derivatives, and how can reaction efficiency be optimized?
Methodological Answer: The Knoevenagel condensation is a cornerstone for synthesizing 5-arylidene-2,4-thiazolidinediones. For example, describes a green protocol using diisopropyl ethyl ammonium acetate (DIPEAc) as a dual catalyst/solvent at room temperature, yielding moderate-to-good product purity with minimal isolation steps. Key optimizations include:
- Catalyst reuse : DIPEAc retains activity for ≥4 cycles, reducing waste.
- Solvent-free conditions : Avoids toxic solvents, aligning with green chemistry principles.
- Substituent compatibility : Electron-withdrawing groups on the benzaldehyde precursor enhance condensation efficiency.
For deuterated analogs (e.g., the -d4 variant), isotopic labeling of starting materials (e.g., deuterated cyclohexylethoxy precursors) would follow similar protocols, with characterization via mass spectrometry to confirm deuteration.
Q. Which analytical techniques are critical for characterizing structural and isotopic purity in deuterated thiazolidinediones?
Methodological Answer:
- NMR spectroscopy : ¹H/¹³C NMR identifies non-deuterated impurities and confirms substitution patterns (e.g., arylidene double bond geometry). For deuterated analogs, ²H NMR or LC-MS tracks isotopic incorporation ( ).
- LC-MS : High-resolution LC-MS (e.g., m/z 320.2735 for C₁₂H₈N₄O₅S) verifies molecular weight and isotopic distribution ( ).
- X-ray crystallography : Resolves crystal packing and stereochemical ambiguities, as demonstrated for structurally similar thiazolidinediones ( ).
Q. What safety protocols are essential for handling halogenated thiazolidinediones in laboratory settings?
Methodological Answer: Refer to for generalized guidelines:
- PPE : Gloves (nitrile), lab coats, and goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from volatile reagents (e.g., chloro derivatives).
- Spill management : Absorb leaks with inert materials (silica gel) and neutralize residues with ethanol/water mixtures.
- Storage : Keep in sealed containers away from oxidizers; deuterated compounds may require desiccants to prevent isotopic exchange.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on PPAR-γ binding affinity?
Methodological Answer:
- Analog synthesis : Replace the 3-chloro-4-(2-cyclohexylethoxy) group with electron-donating/-withdrawing substituents (e.g., nitro, methoxy) to probe electronic effects ( ).
- Biological assays : Use PPAR-γ reporter gene assays (e.g., luciferase-based) to quantify transcriptional activation. Compare IC₅₀ values against rosiglitazone controls.
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to correlate substituent hydrophobicity with binding pocket interactions.
Q. How should conflicting data on metabolic stability between deuterated and non-deuterated analogs be resolved?
Methodological Answer:
- Isotope effect studies : Compare in vitro CYP450 metabolism rates (e.g., human liver microsomes) for C-H vs. C-D bonds at key positions.
- Pharmacokinetic profiling : Conduct parallel studies in rodent models, measuring plasma half-life (t₁/₂) and metabolite profiles via LC-MS/MS.
- Statistical rigor : Use ANOVA to assess significance of deuteration effects across multiple biological replicates.
Q. What strategies mitigate side reactions during Knoevenagel condensation for sterically hindered derivatives?
Methodological Answer:
- Catalyst screening : Replace DIPEAc with milder bases (e.g., piperidine) to reduce enolate aggregation ( ).
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of bulky intermediates ( ).
- Microwave-assisted synthesis : Reduces reaction time (e.g., 10 min vs. 24 h), minimizing decomposition pathways.
Q. How can computational methods predict the impact of deuteration on crystallinity and solubility?
Methodological Answer:
- Molecular dynamics (MD) simulations : Model deuterated vs. non-deuterated structures to assess lattice energy differences.
- Hansen solubility parameters : Calculate δD, δP, δH values to guide solvent selection for recrystallization.
- Thermodynamic profiling : Use DSC/TGA to correlate deuteration with melting point shifts and hygroscopicity.
Q. What experimental designs address discrepancies in reported biological activities of thiazolidinedione analogs?
Methodological Answer:
- Assay standardization : Use validated cell lines (e.g., HEK293-PPAR-γ) and control compounds to minimize inter-lab variability.
- Dose-response curves : Test activity across a 10⁻⁶–10⁻³ M range to identify non-linear effects.
- Meta-analysis : Apply multivariate regression to published data, controlling for variables like solvent (DMSO vs. ethanol) or assay duration.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
